molecular formula C6H18NNaSi2 B7819376 sodium;bis(trimethylsilyl)azanide

sodium;bis(trimethylsilyl)azanide

Cat. No.: B7819376
M. Wt: 183.37 g/mol
InChI Key: WRIKHQLVHPKCJU-UHFFFAOYSA-N
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Description

Sodium bis(trimethylsilyl)azanide, also known as sodium hexamethyldisilazide, is an organosilicon compound with the formula NaN(Si(CH₃)₃)₂. This compound is widely used in organic synthesis as a strong base for deprotonation reactions and base-catalyzed reactions. It is known for its high basicity and low nucleophilicity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bis(trimethylsilyl)azanide is typically prepared by reacting sodium hydride with hexamethyldisilazane. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The general reaction is as follows:

NaH+(CH3)3SiNHSi(CH3)3NaN(Si(CH3)3)2\text{NaH} + \text{(CH}_3\text{)}_3\text{SiNHSi(CH}_3\text{)}_3 \rightarrow \text{NaN(Si(CH}_3\text{)}_3\text{)}_2NaH+(CH3​)3​SiNHSi(CH3​)3​→NaN(Si(CH3​)3​)2​

Properties

IUPAC Name

sodium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NNaSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;bis(trimethylsilyl)azanide
Reactant of Route 2
sodium;bis(trimethylsilyl)azanide
Reactant of Route 3
sodium;bis(trimethylsilyl)azanide

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